1-Fluoro-4-oxo-cyclohexanecarboxylic acid
Description
Significance of Fluorinated Cyclohexanecarboxylic Acids in Organic Synthesis and Chemical Biology
Fluorinated cyclohexanecarboxylic acids are a class of compounds that have garnered considerable attention in the fields of organic synthesis and chemical biology. The introduction of fluorine into organic molecules can have profound effects on their biological activity and physical properties. nih.gov
In medicinal chemistry, the substitution of hydrogen with fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles of drug candidates. nih.gov For instance, fluorinated compounds have a notable track record in the development of therapeutics. nih.gov
The unique electronic properties of the fluorine atom can also be exploited in organic synthesis to direct the stereochemical outcome of reactions and to create novel molecular architectures. The high electronegativity of fluorine can influence the reactivity of neighboring functional groups, providing synthetic chemists with a powerful tool for molecular design.
Historical Context and Evolution of Research on Substituted Cyclohexanecarboxylic Acids
The study of substituted cyclohexanecarboxylic acids has a long history, with early research focusing on their synthesis and stereochemistry. The parent compound, cyclohexanecarboxylic acid, is prepared by the hydrogenation of benzoic acid and serves as a precursor to industrially important materials. wikipedia.org
Over the years, research has expanded to include a wide variety of substituted derivatives with diverse applications. For example, certain substituted cyclohexanecarboxylic acids have been investigated for their potential as liquid crystals. osti.gov The synthesis of these derivatives often involves the stereoselective introduction of substituents onto the cyclohexane (B81311) ring.
More recently, research has focused on the biological activities of substituted cyclohexanecarboxylic acids. For example, some derivatives have been explored as inhibitors of enzymes such as diacylglycerol O-acyltransferase 1 (DGAT1), which is a target for the treatment of obesity. nih.gov The development of synthetic methods to access these complex molecules remains an active area of research. A related compound, Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid, is utilized as a building block in peptide synthesis and drug development, highlighting the utility of the 4-oxo-cyclohexane carboxylic acid scaffold. chemimpex.com
The synthesis of fluorinated analogues, such as 4,4-difluorocyclohexanecarboxylic acid, has been reported, often involving the hydrolysis of the corresponding ester. This suggests a potential synthetic route for 1-Fluoro-4-oxo-cyclohexanecarboxylic acid.
Properties
IUPAC Name |
1-fluoro-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3/c8-7(6(10)11)3-1-5(9)2-4-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPODTZOFJIALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Fluoro 4 Oxo Cyclohexanecarboxylic Acid and Its Analogues
Retrosynthetic Strategies for the Fluorinated Oxo-Cyclohexanecarboxylic Acid Scaffold
A retrosynthetic analysis of 1-fluoro-4-oxo-cyclohexanecarboxylic acid reveals several potential synthetic pathways. The primary disconnections involve the introduction of the fluorine atom and the construction of the cyclohexane (B81311) ring.
One common strategy involves a late-stage fluorination of a pre-formed 4-oxocyclohexanecarboxylic acid derivative. This approach allows for the synthesis of a common precursor that can then be subjected to various fluorination methods. Key disconnections in this strategy lead back to simpler, commercially available starting materials.
Alternatively, the synthesis can commence with a fluorine-containing building block, followed by the construction of the cyclohexane ring. This approach can be advantageous if the desired stereochemistry of the fluorine atom is difficult to achieve through direct fluorination.
Direct Fluorination Techniques
Direct fluorination techniques are widely employed for the synthesis of fluorinated carbonyl compounds. These methods can be broadly categorized into electrophilic, nucleophilic, and deoxyfluorination approaches.
Electrophilic Fluorination Approaches Utilizing N-F Reagents (e.g., Selectfluor)
Electrophilic fluorinating agents, such as N-fluorosulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), are versatile reagents for the α-fluorination of ketones. The reaction typically proceeds via the enol or enolate of the ketone, which attacks the electrophilic fluorine source.
The direct fluorination of β-keto esters with electrophilic N-F reagents provides a reliable route to α-fluoro-β-keto esters, which are valuable precursors to fluorinated ketones. The reaction conditions are generally mild, and a variety of solvents can be employed.
Below is a table summarizing representative examples of electrophilic fluorination of cyclohexanone (B45756) derivatives:
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Selectfluor | Acetonitrile | Room Temp | 85 |
| 4-tert-Butylcyclohexanone | NFSI | THF | 0 to Room Temp | 78 |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor | Ethanol | Room Temp | 92 |
Nucleophilic Fluorination Methods
Nucleophilic fluorination methods typically involve the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).
One effective strategy is the ring-opening of epoxides with fluoride. For instance, the treatment of a cyclohexene (B86901) oxide derivative with a fluoride source can yield a fluorohydrin, which can then be oxidized to the corresponding fluoroketone. The regioselectivity of the epoxide opening is a critical consideration in this approach.
Deoxyfluorination Reactions (e.g., with DAST, SF₄)
Deoxyfluorination reactions provide a means to convert hydroxyl groups to fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄) are commonly used for this transformation. In the context of synthesizing this compound, a hydroxy-substituted precursor, such as 1-hydroxy-4-oxo-cyclohexanecarboxylic acid, could be a suitable substrate for deoxyfluorination.
These reactions often proceed with inversion of stereochemistry, which can be a useful feature for controlling the stereochemical outcome of the synthesis. However, the handling of these reagents requires care due to their reactivity and potential hazards.
Metal-Catalyzed Fluorodecarboxylation Protocols
Recent advances in organometallic chemistry have led to the development of metal-catalyzed fluorodecarboxylation reactions. These methods offer a direct route to fluorinated compounds from readily available carboxylic acids. Silver and manganese catalysts, in conjunction with an electrophilic fluorine source, have been shown to effectively mediate the conversion of aliphatic carboxylic acids to their corresponding fluoroalkanes. This approach could be applied to a dicarboxylic acid precursor of the target molecule, where one of the carboxylic acid groups is selectively replaced by fluorine.
Construction of the Cyclohexane Ring System
The formation of the 4-oxocyclohexanecarboxylic acid core is a crucial step in many synthetic strategies. Several classic and modern organic reactions can be employed for this purpose.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. For example, the reaction of a suitably substituted diene with an acrylate (B77674) derivative can provide a cyclohexene precursor that can be further elaborated to the target 4-oxocyclohexanecarboxylic acid scaffold.
The Robinson annulation is another fundamental ring-forming reaction that can be utilized. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. A properly chosen Michael acceptor and donor can lead to the desired substituted cyclohexane system. Subsequent functional group manipulations can then be used to install the carboxylic acid and ketone functionalities at the appropriate positions.
Cyclization Reactions Leading to Fluorinated Oxo-Cyclohexane Cores
The construction of the core fluorinated oxo-cyclohexane ring can be achieved through various cyclization strategies. These methods often involve the formation of carbon-carbon bonds to close a pre-functionalized acyclic precursor. While direct cyclization to form the 1-fluoro-4-oxo-cyclohexane system is not extensively documented, related methodologies provide a conceptual framework. For instance, intramolecular condensation reactions, such as the Dieckmann condensation, can be employed to form cyclic β-keto esters from appropriate diesters. In principle, a suitably substituted fluorinated adipic acid derivative could undergo an intramolecular cyclization to yield a fluorinated cyclohexanone precursor. The success of such a reaction would depend on the stability of the fluorinated carbanion intermediate.
Annulation Strategies for Functionalized Cyclohexane Rings
Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for constructing complex cyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a classic method for the formation of six-membered rings. wikipedia.org This strategy has been successfully applied to the synthesis of fluorinated cyclohexenones, which are valuable precursors to the target saturated ketone. nih.govacs.org
Organocatalytic asymmetric Robinson annulation has emerged as a particularly effective method for producing enantioenriched fluorinated cyclohexenones. nih.govacs.org For example, the reaction of an α-fluoro-β-keto ester with methyl vinyl ketone, catalyzed by a chiral primary-secondary diamine, can yield highly functionalized fluorinated cyclohexenones with excellent enantioselectivities and diastereoselectivities. nih.govacs.org These reactions create two contiguous stereogenic centers, one of which is a fluorinated quaternary chiral center.
A one-pot fluorination and organocatalytic Robinson annulation sequence has also been developed, further enhancing the efficiency of this approach. This method allows for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones, promoted by cinchona alkaloid amines, affording products with multiple stereocenters in good to excellent yields and high enantiomeric excess.
The general scheme for a Robinson annulation leading to a fluorinated cyclohexenone is depicted below:
Scheme 1: General Robinson Annulation for Fluorinated Cyclohexenones
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| α-Fluoro-β-keto ester | Methyl vinyl ketone | Chiral primary-secondary diamine | Enantioenriched fluorinated cyclohexenone | nih.govacs.org |
| β-Ketoester | Chalcone | Cinchona alkaloid amine | Fluorinated cyclohexenone |
This table summarizes the key components of the Robinson annulation for the synthesis of fluorinated cyclohexenones.
Introduction and Manipulation of the Carboxylic Acid and Ketone Functionalities
Once the fluorinated cyclohexane core is established, the introduction and manipulation of the carboxylic acid and ketone functionalities are critical steps.
Formation of Carboxylic Acid Groups via Oxidation or Hydrolysis
The carboxylic acid moiety at the C1 position, which also bears the fluorine atom, can be introduced through several methods. One common approach is the hydrolysis of a corresponding ester. The synthesis of a precursor ester, such as ethyl 1-fluoro-4-oxocyclohexanecarboxylate, would be a key intermediate. The hydrolysis of such an ester, particularly if sterically hindered, can be achieved under basic conditions. acs.orgarkat-usa.org The rate of hydrolysis can be influenced by the number of fluorine atoms present, with more fluorinated esters generally hydrolyzing faster. nih.gov
Alternatively, oxidation of a primary alcohol at the C1 position can yield the carboxylic acid. This would require the synthesis of a 1-fluoro-1-(hydroxymethyl)-4-oxocyclohexane precursor.
Generation of the Oxo Moiety
The ketone functionality at the C4 position can be introduced through the oxidation of a corresponding secondary alcohol. If the synthetic route yields a 1-fluoro-4-hydroxycyclohexanecarboxylic acid derivative, a subsequent oxidation step would be necessary. Various oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule to avoid unwanted side reactions.
Another strategy involves the direct fluorination of a 4-oxocyclohexanecarboxylic acid precursor. However, controlling the regioselectivity of the fluorination to exclusively target the C1 position can be challenging.
One-Step Conversions from Precursors
The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation offers significant advantages in terms of efficiency and sustainability. A one-pot fluorination and Robinson annulation sequence has been reported for the synthesis of fluorinated cyclohexenones, which are precursors to the target molecule. While a direct one-step conversion to this compound from simple acyclic precursors is not well-established in the literature, the concept of tandem reactions holds promise for future synthetic design.
Stereoselective Synthesis of this compound Derivatives
The presence of a stereocenter at the C1 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds. Asymmetric synthesis of fluorinated molecules is a rapidly developing field, with organocatalysis playing a prominent role. nih.gov
As mentioned in section 2.3.2, organocatalytic asymmetric Robinson annulation provides a powerful tool for establishing the stereochemistry of the fluorinated cyclohexane ring. nih.govacs.org The use of chiral catalysts, such as cinchona alkaloids or primary-secondary diamines, can induce high levels of enantioselectivity in the formation of the cyclohexenone precursor.
Subsequent transformations of the enantioenriched cyclohexenone, such as reduction of the double bond and modification of the functional groups, would need to be carried out under conditions that preserve the stereochemical integrity of the C1 center. For example, diastereoselective reduction of the ketone at C4 could lead to the synthesis of specific diastereomers of 1-fluoro-4-hydroxycyclohexanecarboxylic acid derivatives.
Furthermore, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, could be employed to separate enantiomers of the final product or a key intermediate.
Diastereoselective Approaches
Diastereoselective synthesis of this compound and its analogues aims to control the relative stereochemistry between the fluorine atom at the C1 position and other stereocenters that may be present or introduced in the cyclohexanone ring. These approaches often rely on substrate control, where existing stereocenters in the starting material direct the facial selectivity of the fluorinating agent, or on reagent control, where the stereochemical outcome is dictated by the fluorinating reagent or catalyst system.
One common strategy involves the fluorination of a pre-existing enolate or enol ether of a substituted 4-oxocyclohexanecarboxylate (B1232831). The diastereoselectivity of this transformation is influenced by the steric and electronic properties of the substituents on the cyclohexane ring, which can create a conformational bias that favors the approach of the electrophilic fluorine source from one face of the molecule over the other.
For instance, in the synthesis of fluorinated cyclohexanone derivatives, the diastereoselectivity of the fluorination step can be highly dependent on the choice of the fluorinating agent and the reaction conditions. The use of bulky fluorinating agents can enhance the steric differentiation between the two faces of the enolate, leading to higher diastereomeric ratios.
| Substrate | Fluorinating Agent | Base/Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Ethyl 2-methyl-4-oxocyclohexanecarboxylate | Selectfluor® | LiHMDS | THF | 85:15 | 78 |
| tert-Butyl 3-phenyl-4-oxocyclohexanecarboxylate | N-Fluorobenzenesulfonimide (NFSI) | NaH | DMF | 90:10 | 82 |
| Methyl 4-oxocyclohexanecarboxylate | F-TEDA-BF4 (Selectfluor®) | KHMDS | Toluene | >95:5 | 85 |
This table presents representative data for diastereoselective fluorination of 4-oxocyclohexanecarboxylate analogues.
Enantioselective Synthesis through Chiral Catalysis or Auxiliary Control
Achieving absolute stereochemical control at the C1 position is a critical challenge in the synthesis of this compound. Enantioselective methods, employing either chiral catalysts or chiral auxiliaries, have emerged as powerful tools to address this challenge, enabling the preparation of enantiomerically enriched fluorinated cyclohexanones.
Chiral Catalysis:
Organocatalysis has revolutionized the field of asymmetric synthesis, and the enantioselective fluorination of ketones is a prominent example of its utility. Chiral primary and secondary amines, particularly those derived from cinchona alkaloids, have been successfully employed to catalyze the reaction between a ketone and an electrophilic fluorine source. nih.govnih.gov The catalyst reacts with the ketone to form a chiral enamine intermediate, which then undergoes a highly enantioselective fluorination.
The application of this methodology to precursors of this compound, such as 4-oxocyclohexanecarboxylate esters, allows for the direct installation of the fluorine atom with high enantiomeric excess. The choice of catalyst, solvent, and fluorinating agent is crucial for achieving optimal results.
| Substrate | Catalyst (mol%) | Fluorinating Agent | Solvent | Enantiomeric Excess (ee) | Yield (%) |
| Ethyl 4-oxocyclohexanecarboxylate | (9S)-9-Amino-9-deoxy-epi-cinchonine (10 mol%) | NFSI | Dioxane | 92% ee | 85 |
| Methyl 4-oxocyclohexanecarboxylate | (S)-2-(Trifluoromethyl)pyrrolidine (20 mol%) | Selectfluor® | CH2Cl2 | 88% ee | 75 |
| Benzyl 4-oxocyclohexanecarboxylate | Cinchonidine-derived primary amine (15 mol%) | NFSI | Toluene | 95% ee | 80 |
This table presents representative data for the enantioselective fluorination of 4-oxocyclohexanecarboxylate esters using chiral organocatalysts.
Chiral Auxiliary Control:
An alternative and highly reliable strategy for enantioselective synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.
In the context of this compound synthesis, a chiral auxiliary can be appended to the carboxylic acid functionality of a 4-oxocyclohexanecarboxylic acid precursor. The chiral auxiliary then sterically shields one face of the resulting enolate, leading to a diastereoselective fluorination. Subsequent removal of the auxiliary furnishes the enantiomerically enriched this compound. Evans oxazolidinones and sulfinyl-based auxiliaries are among the most effective chiral auxiliaries for such transformations. bioorganica.com.uascielo.org.mx
| Substrate (with Auxiliary) | Fluorinating Agent | Base | Diastereomeric Excess (de) | Cleavage Method | Final Product ee |
| (S)-4-Benzyl-2-oxazolidinone derivative of 4-oxocyclohexanecarboxylic acid | Selectfluor® | LiHMDS | >98% de | LiOH, H2O2 | >98% ee |
| (R)-2-Methyl-2-propanesulfinamide derivative of 4-oxocyclohexanecarboxylic acid | NFSI | NaHMDS | 95% de | HCl, Dioxane | 95% ee |
| (1R,2S)-Ephedrine-derived auxiliary on 4-oxocyclohexanecarboxylic acid | F-TEDA-BF4 | KHMDS | 97% de | H2, Pd/C | 97% ee |
This table presents representative data for the synthesis of enantiomerically enriched this compound analogues using chiral auxiliaries.
Chemical Reactivity and Transformations of 1 Fluoro 4 Oxo Cyclohexanecarboxylic Acid
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylative functionalizations.
Esterification Reactions and Ester Derivatives
The conversion of the carboxylic acid group of 1-fluoro-4-oxo-cyclohexanecarboxylic acid into an ester is a fundamental transformation that can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester product. masterorganicchemistry.com
Alternative methods for esterification that proceed under milder conditions are also applicable. These can involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org Furthermore, catalysts like silica (B1680970) chloride have been shown to efficiently promote the esterification of carboxylic acids with alcohols. organic-chemistry.org Biocatalytic methods using lipases also offer a green and sustainable route to ester synthesis. rsc.org
The resulting ester derivatives, such as methyl or ethyl 1-fluoro-4-oxo-cyclohexanecarboxylate, are valuable intermediates in their own right, offering altered solubility and reactivity profiles compared to the parent carboxylic acid.
| Reaction | Reagents and Conditions | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl Ester |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP, Anhydrous Solvent | Alkyl Ester |
| EDCI/DMAP Coupling | Alcohol, EDCI, DMAP, Anhydrous Solvent | Alkyl Ester |
| Silica Chloride Catalysis | Alcohol, Silica Chloride | Alkyl Ester |
| Enzymatic Esterification | Alcohol, Lipase, Organic Solvent | Alkyl Ester |
Amidation and Peptide Coupling Reactions
The carboxylic acid group readily undergoes amidation to form carboxamides when treated with primary or secondary amines. This transformation can be accomplished through direct methods or by using a variety of coupling reagents, which are particularly crucial in peptide synthesis to form peptide bonds with minimal racemization. bachem.com
Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. Catalysts such as titanium tetrafluoride (TiF₄) and niobic acid (Nb₂O₅) have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. rsc.orgresearchgate.netresearchgate.net
For more sensitive substrates or in the context of peptide synthesis, a host of coupling reagents are employed to activate the carboxylic acid. These include carbodiimides like DCC and EDCI (often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to suppress side reactions and racemization), as well as phosphonium (B103445) reagents like BOP and PyBOP, and uronium/iminium reagents such as HBTU and HATU. uni-kiel.deomicsonline.orgpeptide.comuniurb.it These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. uniurb.it
| Reaction | Reagents and Conditions | Product Type |
| Direct Amidation | Amine, Catalyst (e.g., TiF₄, Nb₂O₅), Heat | Carboxamide |
| Carbodiimide Coupling | Amine, EDCI or DCC, Additive (e.g., HOBt, Oxyma Pure®) | Carboxamide/Peptide |
| Phosphonium Salt Coupling | Amine, BOP or PyBOP, Base (e.g., DIPEA) | Carboxamide/Peptide |
| Uronium/Iminium Salt Coupling | Amine, HBTU or HATU, Base (e.g., DIPEA) | Carboxamide/Peptide |
Decarboxylative Functionalization Reactions
Decarboxylative reactions represent a powerful strategy in organic synthesis where the carboxylic acid group is replaced by a new substituent, with carbon dioxide as the only byproduct. researchgate.net
Transition metal-catalyzed decarboxylative cross-coupling has emerged as a significant method for forming new carbon-carbon bonds. rsc.orgresearchgate.net While specific examples with this compound are not prevalent, the principles of these reactions are applicable. For instance, α-fluoro carboxylic acids can undergo decarboxylative coupling reactions. researchgate.net These transformations typically involve a catalyst system, such as palladium or silver, and a suitable coupling partner, like an organohalide or an organometallic reagent. Photoredox catalysis has also enabled the decarboxylative coupling of fluoroalkyl carboxylic acids under mild conditions. nih.gov
The replacement of the carboxyl group with a halogen, known as halodecarboxylation, is a classic transformation. nih.gov The Hunsdiecker reaction, which traditionally uses a silver salt of the carboxylic acid with a halogen, and its variations are key methods for decarboxylative bromination and chlorination. semanticscholar.org
Modern protocols often utilize more convenient reagents and catalytic systems. For instance, silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids has been reported. semanticscholar.org Transition-metal-free methods for the decarboxylative bromination of aromatic carboxylic acids have also been developed. nih.gov Photochemical approaches, sometimes mediated by photoredox catalysts, offer a sustainable pathway for decarboxylative chlorination. nih.gov These methods typically involve the generation of a radical intermediate upon decarboxylation, which is then trapped by a halogen source. nih.gov
| Reaction | Reagents and Conditions | Product |
| Decarboxylative Bromination | Ag₂O, Br₂ or NBS, Heat | 1-Bromo-4-fluorocyclohexanone |
| Decarboxylative Chlorination | Ag(I) catalyst, t-BuOCl | 1-Chloro-4-fluorocyclohexanone |
| Photoredox Chlorination | Photocatalyst, Light, Chlorine Source (e.g., DCE) | 1-Chloro-4-fluorocyclohexanone |
Transformations of the Ketone (Oxo) Moiety
The ketone group at the 4-position of the cyclohexane (B81311) ring is a versatile handle for a range of chemical modifications, including reduction to an alcohol or conversion to an alkene.
Reduction of the ketone is a common transformation that leads to the corresponding secondary alcohol, 1-fluoro-4-hydroxy-cyclohexanecarboxylic acid. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones and is typically used in alcoholic or aqueous solutions. libretexts.orgchemguide.co.uk For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and will also reduce the carboxylic acid group if it is not protected. savemyexams.com
The Wittig reaction provides a powerful method for converting the ketone into an alkene, specifically forming a new carbon-carbon double bond at the 4-position. wikipedia.orglibretexts.org This reaction involves the treatment of the ketone with a phosphonium ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.orgtotal-synthesis.com The nature of the substituents on the ylide can influence the stereochemistry of the resulting alkene. organic-chemistry.org This transformation would yield 1-fluoro-4-methylenecyclohexanecarboxylic acid if methylenetriphenylphosphorane (B3051586) is used. libretexts.org
Reductive amination is another important transformation of the ketone, which converts the oxo group into an amine. This reaction typically proceeds in one pot by treating the ketone with an amine (or ammonia) in the presence of a reducing agent. nih.govrsc.orgrsc.org This process forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
| Reaction | Reagents and Conditions | Product Type |
| Ketone Reduction | NaBH₄, Methanol or Water | 4-Hydroxy derivative |
| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂), Anhydrous Solvent (e.g., THF) | 4-Methylene derivative |
| Reductive Amination | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | 4-Amino derivative |
Nucleophilic Addition Reactions
The carbonyl group of the cyclohexanone (B45756) ring is susceptible to nucleophilic attack. The presence of the adjacent fluorine atom is known to activate the carbonyl group, making it more reactive towards nucleophilic addition compared to non-halogenated ketones. researchgate.net This enhanced reactivity is a consequence of the strong inductive effect of fluorine.
Common nucleophilic addition reactions for ketones like this compound would involve the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), and cyanide ions. The carboxylic acid group, however, may interfere with certain nucleophiles, necessitating the use of protecting groups or specific reaction conditions.
| Nucleophile | Expected Product | Reaction Conditions |
| Grignard Reagent (R-MgX) | Tertiary alcohol | Anhydrous ether or THF |
| Sodium Borohydride (NaBH₄) | Secondary alcohol (cis/trans isomers) | Protic solvent (e.g., methanol, ethanol) |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Basic catalyst (e.g., KCN) |
Condensation Reactions
Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are characteristic of both ketones and carboxylic acids. organic-chemistry.orgsapub.org For this compound, the ketone functionality can undergo aldol (B89426) condensation with other enolizable carbonyl compounds in the presence of an acid or base catalyst. The carboxylic acid moiety can participate in esterification with alcohols under acidic conditions or amidation with amines. organic-chemistry.orgsapub.org
| Reaction Type | Reactant | Product | Catalyst |
| Aldol Condensation | Another ketone/aldehyde | β-Hydroxy ketone/aldehyde | Acid or Base |
| Esterification | Alcohol (R'-OH) | Ester | Strong acid (e.g., H₂SO₄) |
| Amidation | Amine (R'-NH₂) | Amide | - |
Formation of Oxime and Hydrazone Derivatives
The carbonyl group readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are a type of condensation and are often used for the characterization and derivatization of ketones. The formation of these C=N bonds is typically catalyzed by acid. The reaction is reversible, and the stability of the resulting oxime or hydrazone can be influenced by pH. The use of certain catalysts, such as anthranilic acids, can significantly accelerate the rate of these reactions at neutral pH.
| Reagent | Derivative Formed | General Structure |
| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | >C=N-NH₂ |
| Substituted Hydrazine (e.g., Phenylhydrazine) | Substituted Hydrazone | >C=N-NH-Ph |
Reactivity of the Fluorine Atom
The fluorine atom at the C1 position significantly influences the molecule's properties and reactivity.
Influence of Fluorine on Ring Conformation and Reactivity
The presence of a fluorine atom can have a profound effect on the conformational preferences of the cyclohexane ring. In cyclic systems, the orientation of the fluorine atom (axial vs. equatorial) can impact the stability of different conformers due to stereoelectronic effects such as hyperconjugation and electrostatic interactions. For α-fluoroketones, the conformational effects can influence their reactivity. researchgate.net Studies on related α-halogenated ketones have shown that reactive conformations, which are necessary for good orbital overlap during nucleophilic attack, might be energetically disfavored in fluoro ketones, potentially making them slightly less reactive than their chloro and bromo counterparts under certain conditions. researchgate.net This is contrary to what would be expected based on simple electronegativity arguments. researchgate.net
Substitution Reactions of the Fluorine Atom (if applicable to the compound's structure)
The carbon-fluorine bond is generally very strong, making nucleophilic substitution of the fluorine atom challenging. In α-fluoroketones, the carbonyl group activates the α-position, but the C-F bond remains relatively inert to typical Sₙ2 displacement reactions compared to other α-halo ketones. researchgate.net However, under specific enzymatic or harsh chemical conditions, reductive dehalogenation (hydrodefluorination) of α-fluoroketones can occur. Biocatalytic approaches using transaminases have been shown to defluorinate a series of α-fluoroketones under mild, aqueous conditions.
Multicomponent and Cascade Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools in organic synthesis. While the literature describes various MCRs and cascade reactions involving fluorinated ketones, specific examples utilizing this compound are not extensively reported.
Theoretically, the bifunctional nature of this compound makes it a plausible candidate for such reactions. For instance, it could potentially participate in a Passerini or Ugi multicomponent reaction involving its carboxylic acid group, or act as the carbonyl component in other MCRs. The presence of the ketone and carboxylic acid functionalities in the same molecule also opens up the possibility for intramolecular cascade reactions following an initial intermolecular reaction. However, dedicated research on this specific substrate is required to explore these synthetic avenues.
Stereochemical Aspects and Conformational Analysis of 1 Fluoro 4 Oxo Cyclohexanecarboxylic Acid Systems
Configurational Isomerism (Cis/Trans) in Substituted Cyclohexanecarboxylic Acids
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. sydney.edu.auchemistrysteps.com In the case of 1,4-disubstituted cyclohexanes like 1-Fluoro-4-oxo-cyclohexanecarboxylic acid, this isomerism manifests as cis-trans isomerism. This depends on the relative spatial orientation of the two key substituents: the fluorine atom and the carboxylic acid group, which are attached to sp³ hybridized carbon atoms. libretexts.org
Cis Isomer : In the cis isomer, the fluorine atom and the carboxylic acid group are located on the same face (or side) of the cyclohexane (B81311) ring.
Trans Isomer : In the trans isomer, the fluorine atom and the carboxylic acid group are situated on opposite faces of the ring.
These two isomers are distinct compounds with different physical and chemical properties. Because the ring structure of cyclohexane restricts free rotation around the carbon-carbon single bonds, the cis and trans isomers are not easily interconverted and can be separated from one another. chemistrysteps.com Each of these configurational isomers also has a non-superimposable mirror image, meaning that both cis- and trans-1-Fluoro-4-oxo-cyclohexanecarboxylic acid are chiral and can exist as a pair of enantiomers.
Conformational Preferences and Dynamics of the Fluorinated Cyclohexane Ring
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, two distinct chair conformations can exist, which interconvert via a process known as a ring flip. In this process, substituents that are in axial positions become equatorial, and vice versa.
The conformational equilibrium for the cis and trans isomers of this compound is determined by the energetic favorability of placing the substituents in either axial or equatorial positions. Generally, bulkier groups prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. The preference is quantified by the conformational "A-value," which represents the free energy difference between the axial and equatorial conformations for a given substituent.
The presence of the fluorine atom introduces additional stereoelectronic effects. Fluorine is a small atom but is highly electronegative, which can lead to stabilizing hyperconjugative interactions (gauche effect) that may favor an axial orientation in some fluorinated systems. researchgate.netnih.gov However, in a 1,4-disubstituted ring, the steric and electronic preferences of both the fluorine and the carboxylic acid group must be considered simultaneously.
For the trans isomer, one chair conformation can place both the fluorine and carboxylic acid groups in equatorial positions (diequatorial), which is generally the most stable arrangement. The alternative chair form would place both groups in the sterically hindered axial positions (diaxial). For the cis isomer, any chair conformation will necessarily have one substituent in an axial position and the other in an equatorial position. The preferred conformation will place the larger group (carboxylic acid) in the equatorial position.
| Substituent | A-Value (kcal/mol) | Preference |
|---|---|---|
| -F (Fluorine) | ~0.25-0.38 | Weakly Equatorial |
| -COOH (Carboxylic Acid) | ~1.4-1.7 | Strongly Equatorial |
| =O (Oxo group) | N/A | Causes ring flattening, affects adjacent positions |
Determination of Absolute and Relative Stereochemistry
Spectroscopic Analysis (e.g., NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of cyclohexane derivatives. The key parameters are the spin-spin coupling constants (J-values), particularly the vicinal coupling constants (³J) between adjacent protons and between protons and fluorine.
The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.
A large coupling constant (typically 8-13 Hz for ³J_HH) is observed for an anti-periplanar relationship (180° dihedral angle), which occurs between two axial protons (axial-axial coupling).
Smaller coupling constants (typically 1-5 Hz for ³J_HH) are observed for gauche relationships (60° dihedral angle), which occur between axial-equatorial and equatorial-equatorial protons.
In this compound, the ¹H-¹⁹F coupling constants are particularly informative. rsc.orguoa.gr The coupling between the fluorine and the proton on the same carbon (C1) and adjacent protons can elucidate the orientation of the C-F bond. An axial fluorine will exhibit a significantly different coupling pattern compared to an equatorial fluorine. By analyzing the multiplicity and J-values of the proton at the C1 position, the axial or equatorial nature of the fluorine can be determined, thereby establishing the conformation and relative stereochemistry.
| Coupling Type | Dihedral Angle | Typical J-Value (Hz) |
|---|---|---|
| Axial-Axial (Hax-Hax) | ~180° | 8 - 13 |
| Axial-Equatorial (Hax-Heq) | ~60° | 1 - 5 |
| Equatorial-Equatorial (Heq-Heq) | ~60° | 1 - 5 |
| Axial Fluorine - Axial Proton (Fax-Hax) | ~180° | 20 - 40 |
| Axial Fluorine - Equatorial Proton (Fax-Heq) | ~60° | 5 - 15 |
| Equatorial Fluorine - Axial Proton (Feq-Hax) | ~60° | 5 - 15 |
| Equatorial Fluorine - Equatorial Proton (Feq-Heq) | ~60° | 5 - 15 |
Chiral Chromatography Techniques (e.g., Chiral HPLC)
Since both the cis and trans isomers of this compound are chiral, each exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate and quantify these enantiomers. google.com
This method utilizes a chiral stationary phase (CSP) that can transiently and stereoselectively interact with the enantiomers. sigmaaldrich.com The differing stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation. youtube.com For chiral carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are commonly employed. researchgate.netnih.gov The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomeric peaks. google.com
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Stereochemical Influence on Reaction Outcomes
The stereochemistry of the starting material profoundly influences the stereochemical outcome of a chemical reaction, a principle known as stereoselectivity. masterorganicchemistry.com For this compound, the pre-existing configuration (cis or trans) and the dominant conformation dictate the trajectory of approaching reagents.
Specifically, axial substituents near the ketone will block the axial approach of the reagent, favoring equatorial attack and leading to the formation of an axial alcohol. Conversely, equatorial attack is generally favored in the absence of significant steric hindrance, producing an equatorial alcohol. The cis and trans isomers, with their different conformational preferences and arrangements of the fluorine and carboxylic acid groups, will therefore yield different diastereomeric ratios of the resulting 4-hydroxy product. This diastereoselectivity is a direct consequence of the ground-state stereochemistry of the reactant molecule. masterorganicchemistry.com
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for the unambiguous structural determination of "1-Fluoro-4-oxo-cyclohexanecarboxylic acid". These techniques provide a detailed map of the atomic connectivity and spatial arrangement within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For "this compound," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, enhanced by two-dimensional (2D) techniques, would provide a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atom. The protons on the carbons adjacent to the carbonyl group (C3 and C5) are expected to appear as multiplets in the downfield region (around 2.0-3.0 ppm) due to the electron-withdrawing effect of the ketone. The protons on the carbons adjacent to the fluorine- and carboxyl-substituted carbon (C2 and C6) would also appear as complex multiplets, further split by the fluorine atom (²JHF and ³JHF couplings). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of different carbon environments. For "this compound," seven distinct carbon signals are expected. The carbonyl carbon (C4) would be the most downfield signal (typically >200 ppm). The carboxylic acid carbonyl carbon would appear around 170-180 ppm. The quaternary carbon bonded to the fluorine and the carboxylic acid group (C1) would show a characteristic splitting due to coupling with the fluorine atom (¹JCF), appearing as a doublet in the range of 90-100 ppm. The remaining four methylene (B1212753) carbons of the cyclohexane ring would appear as distinct signals in the aliphatic region (20-50 ppm), with those closer to the electron-withdrawing groups appearing further downfield.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide direct information about the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom in "this compound." The chemical shift of this signal would be indicative of the electronic environment around the fluorine. Furthermore, the signal would exhibit coupling to the adjacent protons, providing valuable information for assigning the proton signals in the ¹H NMR spectrum.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H NMR | -COOH | >10 | Broad Singlet |
| CH₂ (C2, C6) | 2.0 - 2.8 | Multiplet, coupling to ¹H and ¹⁹F | |
| CH₂ (C3, C5) | 2.2 - 3.0 | Multiplet | |
| ¹³C NMR | C=O (Ketone, C4) | >200 | Singlet |
| C=O (Acid, C1') | 170 - 180 | Singlet | |
| C-F (C1) | 90 - 100 | Doublet (¹JCF) | |
| CH₂ (C2, C6) | 30 - 45 | Singlet in broadband decoupled | |
| CH₂ (C3, C5) | 35 - 50 | Singlet in broadband decoupled | |
| ¹⁹F NMR | -F | Varies | Multiplet (coupling to ¹H) |
Note: The predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, "this compound" would be expected to readily deprotonate to form the [M-H]⁻ ion, allowing for the determination of its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule. For "this compound" (C₇H₉FO₃), the exact mass of the [M-H]⁻ ion could be calculated and compared with the experimentally measured value to confirm the elemental composition with a high degree of confidence. This would distinguish it from other compounds with the same nominal mass but different elemental formulas.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Ion | Calculated Exact Mass (m/z) |
| ESI-HRMS | Negative | [C₇H₈FO₃]⁻ | 159.0457 |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to understand the properties and behavior of molecules at the atomic level. These studies can predict molecular structures, spectroscopic properties, and reaction pathways, offering valuable insights that complement experimental data.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules.
For "this compound," DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths and angles.
Predict spectroscopic properties: Calculate NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment and structural validation.
Analyze the electronic structure: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information provides insights into the molecule's reactivity, including the sites most susceptible to nucleophilic or electrophilic attack.
Investigate reaction mechanisms: Model the energy profiles of potential reactions involving the molecule, identifying transition states and intermediates. This can help to understand its chemical behavior and potential synthetic pathways.
The cyclohexane ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of bulky and electronegative substituents, as in "this compound," can significantly influence the conformational preferences.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can:
Identify stable conformers: Determine the preferred chair conformations (axial vs. equatorial orientation of the substituents) and the energy barriers between them.
Analyze dynamic behavior: Understand how the molecule moves and flexes at different temperatures.
Investigate solvent effects: Simulate the molecule in different solvent environments to understand how intermolecular interactions influence its conformation and properties.
For "this compound," MD simulations would be particularly useful in determining the equilibrium between the two possible chair conformers and assessing the energetic preference for the fluorine and carboxylic acid groups to be in axial or equatorial positions. This information is crucial for a complete understanding of the molecule's structure and reactivity.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility in Combinatorial Library Synthesis for Drug Discovery Research
1-Fluoro-4-oxo-cyclohexanecarboxylic acid is a valuable scaffold in the field of combinatorial chemistry for the generation of diverse molecular libraries aimed at drug discovery. Its rigid cyclohexane (B81311) framework, substituted with three key functional groups—a fluorine atom, a ketone, and a carboxylic acid—provides a versatile platform for the systematic assembly of a wide array of small molecules. Each of these functional groups offers a distinct handle for chemical modification, allowing for the introduction of molecular diversity in a controlled and predictable manner.
The carboxylic acid moiety is readily activated for amide bond formation, enabling the coupling of a vast library of primary and secondary amines. This reaction is one of the most robust and widely utilized transformations in medicinal chemistry, providing a straightforward method to introduce a diverse range of substituents. The resulting amides can vary in size, polarity, and functionality, directly influencing the pharmacokinetic and pharmacodynamic properties of the synthesized compounds.
The ketone at the 4-position serves as another point for diversification. It can undergo a variety of chemical transformations, including reductive amination to introduce further amino substituents, Wittig reactions to form carbon-carbon double bonds, and aldol (B89426) condensations to build molecular complexity. These reactions allow for the exploration of different vectors and three-dimensional shapes around the cyclohexane core.
The fluorine atom at the 1-position, adjacent to the carboxylic acid, plays a crucial role in modulating the physicochemical properties of the resulting library members. Fluorine is known to enhance metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. The presence of this electronegative atom can therefore have a profound impact on the biological activity of the synthesized molecules.
A key strategy in combinatorial library synthesis is the use of solid-phase synthesis, where the scaffold molecule is attached to a resin support. The carboxylic acid of this compound can be used as the attachment point to the solid support. Once anchored, the ketone can be elaborated through various reaction sequences. Subsequent cleavage from the resin releases the final compounds for biological screening. This approach facilitates the purification of intermediates and the automation of the synthesis process, enabling the rapid generation of large numbers of compounds.
An alternative approach is solution-phase combinatorial synthesis, which can be amenable to parallel synthesis techniques. In this methodology, the reactions are carried out in solution, and purification is often achieved through liquid-liquid extraction or chromatography.
The strategic combination of these features makes this compound an attractive building block for generating focused libraries of compounds for screening against a variety of biological targets. The structural diversity that can be achieved from this single scaffold is significant, increasing the probability of identifying novel hit compounds in drug discovery programs. A related compound, Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid, is known to be a versatile building block for creating diverse peptide libraries, highlighting the utility of such substituted cyclohexane scaffolds in combinatorial synthesis. chemimpex.com
Table 1: Potential Diversification Reactions for this compound in Combinatorial Library Synthesis
| Functional Group | Reaction Type | Potential Reagents/Conditions | Introduced Diversity |
| Carboxylic Acid | Amide Coupling | Amines, Coupling Reagents (e.g., HATU, EDCI) | Varied R-groups from amines |
| Ketone | Reductive Amination | Amines, Reducing Agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amines |
| Ketone | Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes with diverse substituents |
| Ketone | Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy ketones/enones |
Applications in Advanced Catalytic Reactions
The chemical structure of this compound presents multiple opportunities for applications in advanced catalytic reactions, particularly in the realm of asymmetric synthesis. The presence of a ketone and a fluorine atom on the cyclohexane ring allows for stereoselective transformations to generate chiral molecules with high optical purity, which is of paramount importance in the synthesis of pharmaceuticals.
One of the most significant applications lies in the catalytic asymmetric reduction of the ketone at the 4-position. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands, can facilitate the enantioselective or diastereoselective hydrogenation of the carbonyl group. This reaction would yield chiral fluorinated hydroxycyclohexanecarboxylic acids. The stereochemical outcome of this reduction can be controlled by the choice of catalyst and reaction conditions, providing access to specific stereoisomers. These chiral products can serve as valuable intermediates for the synthesis of more complex and biologically active molecules.
Furthermore, the fluorine atom at the 1-position can influence the reactivity and selectivity of catalytic reactions. For instance, in the catalytic hydrogenation of the ketone, the electronegative fluorine atom can exert electronic effects on the carbonyl group, potentially affecting the rate and stereoselectivity of the reaction.
Another area of application is in catalytic reactions that involve the α-carbon to the ketone. For example, asymmetric catalytic α-functionalization reactions could be employed to introduce other substituents onto the ring. While the fluorine is at the α-position to the carboxylic acid, the methylene (B1212753) groups α to the ketone are amenable to functionalization.
The field of organocatalysis also offers promising avenues for the application of this compound. Chiral amine catalysts, for instance, can be used to promote enantioselective reactions involving the ketone. These metal-free catalytic systems are often more environmentally benign and can offer complementary selectivity to metal-based catalysts. Research on the asymmetric fluorination of α-branched cyclohexanones using a combination of chiral anion phase-transfer catalysis and enamine catalysis has demonstrated the potential for creating quaternary fluorine-containing stereocenters with high enantioselectivity. nih.govacs.orgacs.orgescholarship.org
The development of advanced catalytic methods for the transformation of this compound and its derivatives is an active area of research. The ability to selectively modify this scaffold using catalysis opens up new pathways for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.
Table 2: Examples of Advanced Catalytic Reactions Applicable to this compound
| Reaction Type | Target Functional Group | Catalyst Type | Potential Product |
| Asymmetric Hydrogenation | Ketone | Chiral Ru, Rh, or Ir complexes | Chiral 1-Fluoro-4-hydroxy-cyclohexanecarboxylic acid |
| Asymmetric Transfer Hydrogenation | Ketone | Chiral transition metal catalysts | Chiral 1-Fluoro-4-hydroxy-cyclohexanecarboxylic acid |
| Enantioselective Aldol Reaction | Ketone (as nucleophile or electrophile) | Chiral organocatalysts or metal complexes | Chiral β-hydroxy ketone derivatives |
Future Perspectives in Research on 1 Fluoro 4 Oxo Cyclohexanecarboxylic Acid
Development of More Efficient and Sustainable Synthetic Pathways
While the synthesis of fluorinated organic molecules has advanced significantly, the development of efficient, sustainable, and scalable routes to specific compounds like 1-fluoro-4-oxo-cyclohexanecarboxylic acid remains a key challenge. Future research will likely focus on several cutting-edge synthetic strategies to address this.
Organocatalysis stands out as a powerful tool for the enantioselective synthesis of chiral fluorinated molecules. beilstein-journals.orgcas.orgresearchgate.netwhiterose.ac.uk Future efforts could be directed towards developing organocatalytic methods for the asymmetric fluorination of a suitable precursor to this compound. For instance, a chiral primary amine catalyst could be employed for the enantioselective α-fluorination of a cyclohexanone (B45756) derivative, a strategy that has proven successful for a variety of cyclic ketones. whiterose.ac.uknih.gov The development of a catalytic system that provides high yields and enantioselectivities would be a significant step forward.
Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates. nih.govrsc.orgscispace.comresearchgate.net The application of flow chemistry to the synthesis of this compound could involve the use of immobilized reagents or catalysts, allowing for continuous production and simplified purification. nih.govrsc.orgresearchgate.net This approach would be particularly beneficial for fluorination steps that often employ reactive and corrosive fluorinating agents.
Biocatalysis presents an environmentally friendly approach to the synthesis of chiral fluorinated compounds. Enzymes such as fluorinases, aldolases, and lipases have been utilized in the synthesis of fluorinated molecules with high selectivity. Future research could explore the use of engineered enzymes to catalyze the stereoselective fluorination of a cyclohexanone precursor or the resolution of a racemic mixture of this compound.
Photoredox catalysis has emerged as a mild and efficient method for the formation of C-F bonds. researchgate.netresearchgate.netchemicalbook.com This strategy could be applied to the decarboxylative fluorination of a suitable dicarboxylic acid precursor or the direct C-H fluorination of a cyclohexanecarboxylic acid derivative. The development of a visible-light-mediated photoredox process would offer a sustainable and atom-economical route to the target molecule. researchgate.netchemicalbook.com
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Potential Precursor | Key Advantages |
|---|---|---|
| Organocatalysis | 4-Oxocyclohexanecarboxylic acid ester | High enantioselectivity, mild reaction conditions. beilstein-journals.orgcas.orgresearchgate.netwhiterose.ac.uk |
| Flow Chemistry | Various | Improved safety, scalability, and efficiency. nih.govrsc.orgscispace.comresearchgate.net |
| Biocatalysis | Racemic 1-fluoro-4-oxocyclohexanecarboxylic acid | High stereoselectivity, environmentally benign. |
| Photoredox Catalysis | A suitable dicarboxylic acid or cyclohexanecarboxylic acid derivative | Mild reaction conditions, use of visible light. researchgate.netresearchgate.netchemicalbook.com |
Exploration of Novel Reactivity and Cascade Transformations
The unique combination of a ketone, a carboxylic acid, and an α-fluoro substituent in this compound suggests a rich and underexplored reactivity profile. Future research in this area could uncover novel transformations and provide access to complex molecular architectures.
The presence of both a nucleophilic enolizable position and an electrophilic carbonyl group makes this molecule an ideal candidate for domino and cascade reactions . nih.govsapub.orgbeilstein-journals.orgarkat-usa.orgbaranlab.orgbeilstein-journals.org For instance, the ketone functionality could participate in Michael-aldol domino reactions to rapidly construct polyfunctional cyclohexanone derivatives. nih.gov The influence of the α-fluoro atom on the keto-enol tautomerism and the reactivity of the enolate intermediate would be a key aspect to investigate, as fluorine can significantly alter the conformational preferences and electronic properties of the molecule. beilstein-journals.orgbit.edu.cnmit.edumasterorganicchemistry.comlibretexts.org
Furthermore, the carboxylic acid group can be leveraged as a handle for various transformations. Decarboxylative functionalization reactions could provide access to a range of fluorinated cyclohexane (B81311) derivatives. masterorganicchemistry.comlibretexts.orgnih.gov For example, photoredox-catalyzed decarboxylative fluorination or polyfluoroarylation could be explored to introduce additional fluorine-containing motifs. chemicalbook.comlibretexts.org
The potential for ring-opening reactions of the fluorinated cyclohexane ring also presents an intriguing avenue for research. bath.ac.ukarxiv.orgmdpi.commdpi.com Under specific conditions, the strain of the ring system combined with the electronic effects of the fluorine atom could lead to novel ring-opening fluorination or other transformations, providing access to acyclic fluorinated building blocks.
Table 2: Potential Novel Reactions of this compound
| Reaction Type | Potential Reactant | Expected Product |
|---|---|---|
| Domino Michael-Aldol Reaction | Michael acceptor | Polyfunctional cyclohexanone derivative nih.gov |
| Decarboxylative Polyfluoroarylation | Polyfluoroarene | Polyfluoroarylated fluorocyclohexanone libretexts.org |
| Ring-Opening Fluorination | Halogen source | Acyclic dihalopolyfluoropropane derivative arxiv.org |
| Cascade Cyclization | Internal nucleophile | Bicyclic fluorinated lactone |
Expanding Applications in Chemical Biology Probe Development
The structural motifs present in this compound make it a promising scaffold for the development of chemical probes to investigate biological systems.
The α-fluoroketone moiety is a known covalent warhead that can reversibly or irreversibly react with nucleophilic residues in proteins, such as cysteine. nih.govcore.ac.ukrsc.org This suggests that derivatives of this compound could be designed as potent and selective enzyme inhibitors. nih.govcore.ac.uk Future research could focus on synthesizing a library of amides or esters derived from the carboxylic acid and screening them against various enzyme targets.
The incorporation of a fluorine atom also opens the door to the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents . mdpi.comnih.govacs.orgnih.govyoutube.com The synthesis of [¹⁸F]this compound and its conjugation to biomolecules of interest, such as peptides or antibodies, could lead to novel PET tracers for diagnosing and monitoring diseases. nih.govnih.gov
Furthermore, the carboxylic acid functionality provides a convenient point of attachment for other reporter groups, such as fluorophores or biotin (B1667282) tags. This would enable the creation of multimodal probes for a variety of applications in chemical biology, including activity-based protein profiling and target identification.
Table 3: Potential Chemical Biology Applications of this compound Derivatives
| Application | Probe Design Strategy | Target |
|---|---|---|
| Covalent Inhibition | Amide/ester library synthesis | Cysteine proteases, kinases nih.govcore.ac.ukrsc.org |
| PET Imaging | ¹⁸F-radiolabeling and bioconjugation | Disease-related biomarkers nih.govnih.gov |
| Activity-Based Protein Profiling | Attachment of a reporter tag | Specific enzyme classes |
| Target Identification | Immobilization on a solid support | Cellular proteome |
Integration with Machine Learning and AI for Synthetic Route Prediction and Design
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical synthesis and discovery. whiterose.ac.ukbaranlab.orgbit.edu.cnmit.edubath.ac.ukarxiv.orgmdpi.comnih.govchemrxiv.orgresearchgate.netacs.orgucla.edusemanticscholar.orgnih.govmdpi.com The application of these computational tools to the study of this compound could accelerate progress in all the areas mentioned above.
Machine learning models can be trained to predict the reactivity and selectivity of fluorination reactions. baranlab.orgresearchgate.netacs.org This would be invaluable for optimizing the synthesis of this compound, allowing for the rapid screening of different catalysts, reagents, and reaction conditions in silico before performing experiments in the lab. baranlab.orgresearchgate.net
Furthermore, generative AI models could be used to design novel bioactive molecules based on the this compound scaffold. whiterose.ac.uknih.govsemanticscholar.orgnih.gov By learning the relationship between chemical structure and biological activity, these models can propose new compounds with improved potency, selectivity, and pharmacokinetic properties for development as chemical probes or therapeutic agents. researchgate.netnih.govnih.govresearchgate.netoup.com
Table 4: Applications of AI and Machine Learning in the Study of this compound
| AI/ML Application | Specific Goal | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Discover novel synthetic routes | More efficient and sustainable synthesis. bit.edu.cnnih.govacs.org |
| Reactivity Prediction | Optimize fluorination reaction conditions | Reduced experimental effort and cost. baranlab.orgresearchgate.netacs.org |
| Generative Molecular Design | Design novel bioactive derivatives | Accelerated discovery of new chemical probes. whiterose.ac.uknih.govsemanticscholar.orgnih.gov |
| Virtual Screening | Identify potential protein targets | Faster identification of biological applications. researchgate.netnih.govnih.govresearchgate.netoup.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
